molecular formula C12H12N4O3 B8349849 Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate CAS No. 877874-65-2

Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate

Cat. No.: B8349849
CAS No.: 877874-65-2
M. Wt: 260.25 g/mol
InChI Key: DOTVHEVSCNWOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate is a useful research compound. Its molecular formula is C12H12N4O3 and its molecular weight is 260.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

877874-65-2

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

methyl 4-(2,6-diaminopyrimidin-4-yl)oxybenzoate

InChI

InChI=1S/C12H12N4O3/c1-18-11(17)7-2-4-8(5-3-7)19-10-6-9(13)15-12(14)16-10/h2-6H,1H3,(H4,13,14,15,16)

InChI Key

DOTVHEVSCNWOKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) was dissolved in 18 mL of anhydrous dioxane in 10-20 mL microwave vial (Personal Chemistry) and solid Cs2CO3 was added to this solution. The suspension was stirred at ambient temperature for 10 min, then 4-chloro-2,6-diaminopyrimidine (1.45 g, 10.0 mmol) was added. The vial was capped and microwaved at 200° C. for 40 min. Then MeOH was added to dissolve the formed suspension to produce a clear amber solution. The solution was transferred into a round-bottom flask and concentrated down to ca. 20 mL. This solution was purified by silica gel chromatography using 100% ethyl acetate as eluent. The product was additionally re-crystallized from ca. 50 mL of 4:1 mixture of EtOAc/MeOH. The product was filtered, washed with 40 mL of EtOAc, 40 mL of anhydrous Et2O and dried in vacuo to give the title product as a white solid (0.812 g). Yield 31.2%.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.